Phenol, 3-(4-aminophenoxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 3-(4-aminophenoxy)-, can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated phenol reacts with a nucleophile, such as an aminophenol, under basic conditions. The reaction typically requires a strong base like sodium hydroxide and elevated temperatures to facilitate the substitution process .
Another method involves the Ullmann reaction, where a halogenated phenol reacts with an aminophenol in the presence of a copper catalyst. This reaction is carried out at high temperatures and often requires a co-reagent, such as 3-methoxyphenol, followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production of Phenol, 3-(4-aminophenoxy)-, often involves large-scale nucleophilic aromatic substitution reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(4-aminophenoxy)-, undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, tin(II) chloride.
Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel–Crafts catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.
Scientific Research Applications
Phenol, 3-(4-aminophenoxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing bioactive natural products and conducting polymers.
Medicine: Explored for its use in developing pharmaceuticals and therapeutic agents.
Mechanism of Action
Phenol, 3-(4-aminophenoxy)-, exerts its effects through various mechanisms:
Proteolytic Activity: At certain concentrations, phenols can dissolve tissue on contact via proteolysis.
Neurolysis: When injected near a nerve, phenols can produce chemical neurolysis, affecting nerve fibers.
Electrophilic Substitution: The hydroxyl group in phenols activates the aromatic ring, making it highly reactive towards electrophilic substitution reactions.
Comparison with Similar Compounds
Phenol, 3-(4-aminophenoxy)-, can be compared with other phenolic compounds:
Phenol: The simplest phenol, known for its antiseptic properties.
Hydroquinone: A phenol derivative used in photographic developers and as a reducing agent.
Bisphenol A: A phenol derivative used in the production of plastics and resins.
Phenol, 3-(4-aminophenoxy)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
3-(4-aminophenoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGBOYTSHVJCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392099 | |
Record name | Phenol, 3-(4-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104294-22-6 | |
Record name | Phenol, 3-(4-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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